molecular formula C27H44O4 B13432925 3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid

3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid

Cat. No.: B13432925
M. Wt: 432.6 g/mol
InChI Key: ICPKBNNULRZCMH-SVJCOMFJSA-N
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Description

3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid is a bile acid derivative characterized by the presence of hydroxyl groups at the 3alpha and 12alpha positions and a double bond at the 24-en position. This compound is a significant metabolite in the human body and plays a crucial role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid typically involves the hydroxylation of deoxycholic acid.

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing microbial or enzymatic systems to achieve the desired hydroxylation. These methods are preferred due to their specificity and efficiency in producing high yields of the target compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Keto derivatives.

    Reduction Products: Saturated analogs.

    Substitution Products: Halogenated derivatives.

Scientific Research Applications

3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It acts as a ligand for specific receptors, modulating their activity and influencing various metabolic pathways. The hydroxyl groups and the double bond play critical roles in its binding affinity and biological activity .

Comparison with Similar Compounds

Uniqueness: 3alpha,12alpha-Dihydroxy-5beta-cholest-24-en-26-oic acid is unique due to its specific hydroxylation pattern and the presence of a double bond at the 24-en position. These structural features confer distinct biological activities and make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

(E,6R)-6-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)21-10-11-22-20-9-8-18-14-19(28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h7,16,18-24,28-29H,5-6,8-15H2,1-4H3,(H,30,31)/b17-7+/t16-,18-,19-,20+,21-,22+,23+,24+,26+,27-/m1/s1

InChI Key

ICPKBNNULRZCMH-SVJCOMFJSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Origin of Product

United States

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